molecular formula C17H19F3N6O4 B6504225 ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate CAS No. 1396799-27-1

ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate

Cat. No.: B6504225
CAS No.: 1396799-27-1
M. Wt: 428.4 g/mol
InChI Key: QPVOUKYWKQDZKB-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H19F3N6O4 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.14198759 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-{2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazole-5-amido}piperidine-1-carboxylate (CAS Number: 1396799-27-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a tetrazole moiety, and a trifluoromethoxy-substituted phenyl group. Its molecular formula is C17H19F3N5O2C_{17}H_{19}F_3N_5O_2 with a molecular weight of approximately 377.32 g/mol. The presence of the trifluoromethoxy group is significant as it can enhance lipophilicity and alter the compound's interaction with biological targets.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing the tetrazole ring have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, compounds related to the tetrazole structure demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia (L1210) cells, indicating significant cytotoxicity .

Compound Cell Line IC50 (μM)
Ethyl derivativeHeLa6.2
Triazole derivativeT47D27.3
Tetrazole derivativeL121041

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes involved in cancer proliferation and survival pathways.
  • Induction of Apoptosis : Research indicates that certain tetrazole-containing compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, preventing further cell division.

In Vitro Studies

A study focusing on related tetrazole compounds highlighted their potential as anticancer agents. The synthesized compounds were tested against several cancer cell lines including HeLa and CEM (human T-lymphocyte cells). The results indicated that modifications to the tetrazole structure significantly influenced their biological activity, with some compounds achieving IC50 values below 10 μM .

In Vivo Studies

While in vitro studies provide valuable insights into the compound's efficacy, in vivo studies are necessary to evaluate its therapeutic potential in living organisms. Preliminary animal studies suggest that similar compounds exhibit reduced tumor growth and improved survival rates when administered at optimal dosages.

Properties

IUPAC Name

ethyl 4-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6O4/c1-2-29-16(28)25-9-7-11(8-10-25)21-15(27)14-22-24-26(23-14)12-3-5-13(6-4-12)30-17(18,19)20/h3-6,11H,2,7-10H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVOUKYWKQDZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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